molecular formula C13H12N4O5S2 B2621853 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 1170647-47-8

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Cat. No.: B2621853
CAS No.: 1170647-47-8
M. Wt: 368.38
InChI Key: YBZVWLAGDDEXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 5-methyl group and a furan-2-carboxamide moiety. A sulfamoyl bridge links the thiadiazole ring to a furan-2-ylmethyl group, distinguishing it from simpler thiadiazole derivatives.

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S2/c1-8-16-17-13(23-8)15-12(18)10-4-5-11(22-10)24(19,20)14-7-9-3-2-6-21-9/h2-6,14H,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZVWLAGDDEXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H12N4O5S2
Molecular Weight 368.38 g/mol
CAS Number 1170647-47-8
IUPAC Name 5-(furan-2-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
  • Efficacy : In vitro assays have shown that derivatives of this compound can inhibit the growth of various gram-positive and gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : The compound was tested against multiple cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 0.49 to 48.0 μM across different types of cancer cells .
  • Mechanism of Action : The proposed mechanisms include:
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of cell proliferation by disrupting the cell cycle.
    • Intercalation with DNA, leading to the formation of adducts that prevent replication .
  • Selectivity : Toxicological assessments revealed that the compound exhibits significantly lower toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic window .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound may possess additional therapeutic potentials:

  • Anti-inflammatory Properties : Compounds with sulfamoyl groups have been associated with anti-inflammatory effects, potentially modulating immune responses.
  • Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Thiadiazole Derivatives :
    • A study demonstrated that thiadiazole derivatives showed significant inhibition of tumor growth in xenograft models, supporting their use as potential anticancer agents .
  • Furan-Based Compounds in Drug Development :
    • Research indicated that furan-containing compounds have been successfully developed into drugs targeting specific pathways in cancer therapy and infectious diseases .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Key structural variations among analogues include substituents on the thiadiazole ring, linker groups (e.g., thioethers, sulfonamides), and aromatic appendages. Below is a comparative analysis:

Table 1: Structural and Physical Properties Comparison
Compound Name / ID Thiadiazole Substituent Linker/Group Melting Point (°C) Yield (%) Biological Activity (if reported) Source
Target Compound 5-Methyl Sulfamoyl + Furan-2-ylmethyl Not reported N/A Not explicitly reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-((4-Chlorobenzyl)thio) Phenoxyacetamide 132–134 74 Antimicrobial (implied by structural class)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) 5-(Benzylthio) Phenoxyacetamide 133–135 88 Antimicrobial (implied)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 5-(Ethylthio) Methoxyphenoxyacetamide 138–140 68 Antimicrobial (implied)
N-[5-(Butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide (CAS 879594-64-6) 5-(Butan-2-ylsulfanyl) Furan-2-carboxamide Not reported N/A Not reported
5-Arylidine amino-1,3,4-thiadiazol-2-[(N-benzoyl)]sulphonamide derivatives (9a–j) 5-Arylidine amino + benzoyl Sulfonamide Varied Varied Anticancer (MTT assay)
Key Observations:
  • Linker Groups: The target compound’s sulfamoyl bridge contrasts with the thioether or phenoxyacetamide linkers in compounds.
  • Aromatic Systems: The dual furan rings in the target compound may confer distinct electronic effects (e.g., π-π stacking) versus the chlorobenzyl or methoxyphenoxy groups in , which enhance lipophilicity .

Functional Group Comparisons

  • Sulfamoyl vs. Thioether: Sulfamoyl groups (as in the target compound) are stronger hydrogen-bond donors/acceptors than thioethers, possibly improving target binding in enzymatic systems .
  • Furan vs. Benzyl/Phenyl : Furans are less lipophilic than benzyl groups, which may reduce cellular toxicity but also limit membrane permeability .

Pharmacological Potential

  • Anticancer Activity : Compounds like 8e and 8b () with 3,4,5-trimethoxyphenyl-thiadiazole moieties inhibit PC3 and BGC-823 cancer cells (55–66% inhibition at 5 μM). The target compound’s furan rings and sulfamoyl group may modulate similar pathways .
  • Antimicrobial Potential: Nitrofuran derivatives () exhibit trypanocidal activity, but the absence of a nitro group in the target compound suggests divergent mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.